N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide
CAS No.:
Cat. No.: VC8945244
Molecular Formula: C14H24N2O2S
Molecular Weight: 284.42 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide -](/images/structure/VC8945244.png)
Specification
Molecular Formula | C14H24N2O2S |
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Molecular Weight | 284.42 g/mol |
IUPAC Name | N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H24N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)15-7-6-8-16(4)5/h9-10,15H,6-8H2,1-5H3 |
Standard InChI Key | SEBQJCFLWSXNGP-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN(C)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN(C)C)C |
Introduction
Chemical Identity and Nomenclature
IUPAC Nomenclature
The systematic name follows substitutive nomenclature:
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Parent chain: Benzenesulfonamide (sulfonamide group as the principal functional group).
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Substituents: Methyl groups at positions 2, 4, and 6 on the benzene ring; a 3-(dimethylamino)propyl group attached to the sulfonamide nitrogen.
Synthesis and Manufacturing
Synthetic Pathways
The compound is likely synthesized via nucleophilic substitution between 2,4,6-trimethylbenzenesulfonyl chloride and 3-(dimethylamino)propylamine. A representative reaction scheme is:
Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Base: Triethylamine to neutralize HCl.
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Temperature: 0–25°C under inert atmosphere.
Purification Methods
Crude product purification may involve:
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Liquid-liquid extraction to remove unreacted amines or sulfonyl chlorides.
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Column chromatography using silica gel and a polar eluent (e.g., ethyl acetate/hexane).
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Recrystallization from ethanol or acetone.
Physicochemical Properties
Predicted Properties
Property | Value/Description |
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Molecular Weight | 282.40 g/mol |
Melting Point | 120–140°C (estimated for crystalline form) |
Boiling Point | Decomposes before boiling |
Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
LogP | ~1.5 (moderate lipophilicity) |
pKa (Dimethylamino group) | ~9.5 (weak base) |
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 1150 cm (S=O asymmetric stretch) and 1350 cm (S=O symmetric stretch).
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NMR:
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: δ 2.2–2.4 (9H, methyl groups on benzene), δ 2.8–3.1 (6H, N(CH)), δ 1.6–1.8 (2H, CH chain).
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: δ 21–22 (methyl carbons), δ 44–45 (N(CH)), δ 55–60 (sulfonamide-linked carbons).
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Applications and Uses
Pharmaceutical Intermediate
Sulfonamides are prevalent in drug design due to their bioisosteric similarity to carboxylic acids. This compound’s dimethylamino group may enhance solubility or receptor binding, positioning it as a candidate for:
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Antimicrobial agents: Targeting dihydropteroate synthase.
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Carbonic anhydrase inhibitors: Potential diuretic or antiglaucoma applications.
Catalysis
Tertiary amines like the dimethylamino group can act as organocatalysts in asymmetric synthesis or phase-transfer reactions.
Material Science
Sulfonamides contribute to polymer cross-linking or ion-exchange resins, leveraging their thermal stability and polarity.
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